3,4-Dichloro-5-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-5-(trifluoromethyl)benzonitrile: is an organic compound with the molecular formula C8H2Cl2F3N . It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzonitrile core. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-(trifluoromethyl)benzonitrile typically involves the reaction of 3,4-dichlorobenzonitrile with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst. The reaction is carried out under reflux conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include the choice of solvent, temperature control, and the use of efficient catalysts .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amines.
Scientific Research Applications
3,4-Dichloro-5-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)benzonitrile
- 4-(Trifluoromethyl)benzonitrile
- 2,4-Dichloro-5-(trifluoromethyl)benzonitrile
Comparison: 3,4-Dichloro-5-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the benzene ring. This arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Properties
CAS No. |
62584-24-1 |
---|---|
Molecular Formula |
C8H2Cl2F3N |
Molecular Weight |
240.01 g/mol |
IUPAC Name |
3,4-dichloro-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2Cl2F3N/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2H |
InChI Key |
HJTIGEGEIQXAGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.